molecular formula C17H10ClN7 B2703249 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900901-08-8

7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2703249
CAS No.: 900901-08-8
M. Wt: 347.77
InChI Key: QJMMNURIZXAZOG-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine scaffold. Its structure includes a 2-chlorophenyl group at position 7 and a pyridin-3-yl moiety at position 2 (Figure 1). This compound belongs to a class of adenosine receptor (AR) antagonists, particularly targeting the A2A subtype, which is implicated in neurological disorders and cancer immunotherapy . The synthesis of such derivatives typically involves condensation reactions of enaminones with hydrazine derivatives or halogenated intermediates, followed by purification via reverse-phase HPLC .

However, its pharmacological profile remains less characterized compared to structurally related compounds like SCH-442416 or ZM241385, which are well-studied A2AAR antagonists .

Properties

IUPAC Name

10-(2-chlorophenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN7/c18-13-5-1-2-6-14(13)25-16-12(9-21-25)17-22-15(23-24(17)10-20-16)11-4-3-7-19-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMMNURIZXAZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic pathway includes:

  • Formation of the Pyrazolo Core : Utilizing 1-phenyl-1H-pyrazol-3-ol as a precursor.
  • Substituent Introduction : Electrophilic substitution reactions introduce the chlorophenyl and pyridine groups at specific positions.
  • Final Cyclization : The final cyclization step forms the triazolo and pyrimidine rings.

This synthetic approach allows for variations in substituents that can significantly influence biological activity.

Antiproliferative Effects

Research indicates that derivatives of pyrazolo-triazolo-pyrimidines exhibit notable antiproliferative activities against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
  • Mechanism of Action : Studies suggest that these compounds induce apoptosis through pathways involving caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage. The activity is often linked to the modulation of microtubule-associated proteins and cell cycle regulators like PCNA .

Receptor Binding Affinity

The compound has been investigated for its interaction with adenosine receptors, particularly A(2A):

  • Binding Studies : In vitro studies have shown that related compounds exhibit high affinity for A(2A) receptors in the low nanomolar range. This selectivity is crucial for potential therapeutic applications in neurodegenerative diseases like Parkinson's .
  • Functional Assays : These assays help elucidate the compound's role in inhibiting platelet aggregation, a biological response mediated by A(2A) receptors, indicating its potential in cardiovascular applications .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Anticancer Activity :
    • A study demonstrated that pyrazolo[4,3-e] derivatives showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Neuroprotective Effects :
    • Compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Data Table

Compound Activity Cell Line IC50 (µM) Mechanism of Action
7-(Cl)AntiproliferativeMCF-75.0Induction of apoptosis via caspase activation
7-(Cl)A(2A) receptor antagonistPlatelet aggregation0.02Inhibition of aggregation mediated by A(2A)
Similar Deriv.NeuroprotectiveNeuronal cells10.0Protection against oxidative stress-induced apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their pharmacological properties:

Compound Name Substituents (Position 7 / Position 2) Primary Target Affinity (Ki, nM) Selectivity (vs. A1) Therapeutic Application Reference
Target Compound 2-Chlorophenyl / Pyridin-3-yl A2AAR Not reported Not reported Anticancer (preclinical)
SCH-442416 3-(4-Methoxyphenyl)propyl / 2-Furyl A2AAR 0.5–1.0 >1000-fold Parkinson’s disease, Immunology
SCH-58261 2-Phenylethyl / 2-Furyl A2AAR 15 ~500-fold Neuroprotection
ZM241385 Phenethyl / 2-Furyl A2AAR 1.4 >1000-fold Ischemia, Inflammation
Compound 7 (from ) β-(4-Hydroxyphenyl)ethyl / 2-Furyl A2AAR 0.3 >1000-fold Enhanced receptor recognition

Key Findings

Substituent Effects on Affinity :

  • The introduction of hydrophilic groups (e.g., hydroxyl in Compound 7 ) significantly enhances A2AAR affinity, likely via hydrogen bonding with extracellular receptor domains.
  • Lipophilic groups (e.g., 3-(4-methoxyphenyl)propyl in SCH-442416 ) improve selectivity by reducing off-target interactions with A1 and A3 receptors.

Selectivity Profiles :

  • SCH-442416 and ZM241385 exhibit >1000-fold selectivity for A2A over A1AR, making them superior tools for neurological research .
  • The target compound’s pyridin-3-yl group may confer unique interactions with kinase domains, though its AR selectivity remains unquantified .

Therapeutic Potential: SCH-58261 and ZM241385 are validated in preclinical models of Parkinson’s disease and ischemia, respectively . The target compound’s anticancer activity is attributed to kinase inhibition, contrasting with AR-focused analogues .

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